"Ethyl cyano(1-cyanocyclopentyl)acetate" CAS 62953-74-6
"Ethyl cyano(1-cyanocyclopentyl)acetate" CAS 62953-74-6
An In-Depth Technical Guide to Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6): Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a densely functionalized organic molecule featuring two nitrile groups and an ethyl ester moiety integrated into a unique cyclopentyl-acetic acid framework. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established reaction mechanisms, and discuss its potential chemical reactivity and utility as a versatile building block. By examining the well-documented applications of its parent structures, we will extrapolate the significant potential of Ethyl cyano(1-cyanocyclopentyl)acetate as a valuable intermediate for creating complex carbocyclic scaffolds and novel pharmacologically active agents.
Introduction: A Molecule of Untapped Potential
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for novel molecular scaffolds is insatiable.[1] Building blocks that offer multiple points for chemical modification while providing a rigid and defined three-dimensional structure are of paramount importance. Ethyl cyano(1-cyanocyclopentyl)acetate emerges as a compound of significant interest due to its high degree of functionalization. The molecule incorporates:
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A Quaternary Carbon Center: The cyclopentyl ring contains a C1 carbon atom bonded to two other carbons and two nitrile groups (one on the ring, one on the acetate chain), creating a sterically defined spiro-like junction.
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Dual Nitrile Groups: Nitriles are exceptionally versatile functional groups. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions, serving as precursors to a vast array of heterocycles.[2]
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An Ethyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid for further derivatization (e.g., amide bond formation) or reduced to a primary alcohol.[2]
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A Cyclopentane Core: The cyclopentane ring is a common motif in natural products and synthetic drugs, providing a stable carbocyclic framework that can influence ligand-receptor binding and pharmacokinetic properties.
The parent compound, ethyl cyanoacetate, is a cornerstone of organic synthesis, serving as a key intermediate in the production of a wide range of pharmaceuticals, including purine derivatives like caffeine, anticonvulsants, and anti-diabetic agents.[3] By incorporating a pre-formed and functionalized cyclopentane ring, Ethyl cyano(1-cyanocyclopentyl)acetate represents a significant step forward in molecular complexity, offering a direct route to sophisticated cyclopentane-based drug candidates.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The available data for Ethyl cyano(1-cyanocyclopentyl)acetate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62953-74-6 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| SMILES | O=C(OCC)C(C#N)C1(C#N)CCCC1 | [4] |
| Topological Polar Surface Area (TPSA) | 73.88 Ų | [4] |
| logP (Octanol/Water Partition Coeff.) | 1.773 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 3 | [4] |
| Recommended Storage | Sealed in a dry environment, 2-8°C | [4] |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.
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¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester group (CH₃ at ~1.3 ppm, OCH₂ at ~4.2 ppm). The eight protons of the cyclopentane ring would appear as complex multiplets in the aliphatic region (~1.5-2.5 ppm). A singlet or methine proton signal for the α-carbon of the acetate moiety would also be present.
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¹³C NMR: The spectrum would show distinct signals for the two nitrile carbons (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 165-170 ppm, and the carbons of the ethyl group and cyclopentane ring.[5]
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FT-IR Spectroscopy: The infrared spectrum would be dominated by strong, sharp absorption bands characteristic of the nitrile groups (C≡N stretch) around 2240-2260 cm⁻¹ and a strong band for the ester carbonyl group (C=O stretch) around 1735-1750 cm⁻¹.[6][7]
Proposed Synthesis and Mechanism
The structure of Ethyl cyano(1-cyanocyclopentyl)acetate strongly suggests its formation via an intramolecular cyclization of a linear precursor, a classic application of the Thorpe-Ziegler reaction .[8][9] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[10][11] The target molecule is an elaborated α-cyano enamine derivative resulting from such a cyclization.
Proposed Synthetic Pathway
The synthesis logically begins with the creation of a suitable acyclic dinitrile precursor containing the required ester functionality. A plausible multi-step synthesis is outlined below.
Caption: Proposed multi-step synthesis of the target compound via a Thorpe-Ziegler cyclization.
Causality and Mechanistic Insights
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Step 1: Michael Addition: The synthesis begins by constructing the carbon backbone. Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form a soft nucleophile. This carbanion then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition, a reliable method for C-C bond formation.
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Step 2: Alkylation: The product from the first step still possesses an acidic proton on the malonate carbon. This can be removed by a strong, non-nucleophilic base like sodium hydride (NaH) to generate a new carbanion. This nucleophile is then alkylated with an electrophile like ethyl bromoacetate to introduce the final atoms required for the target structure.
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Step 3: Thorpe-Ziegler Cyclization: This is the key ring-forming step. In a high-boiling, non-protic solvent like toluene, a strong base (NaH) deprotonates the carbon alpha to one of the nitrile groups. This intramolecular nucleophilic attack on the carbon of the second nitrile group forms a five-membered ring.[12] The initial product is a cyclic imine anion, which upon protonation during workup yields the stable cyclic enamine intermediate.[10]
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Step 4: Hydrolysis and Decarboxylation: The crude enamine intermediate is subjected to acidic hydrolysis. This step serves two purposes: it hydrolyzes one of the malonate ester groups and, due to the resulting β-keto acid structure, promotes decarboxylation to yield the final, stable product. The conditions must be carefully controlled to avoid hydrolysis of the remaining ester and nitrile functionalities.
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on established methodologies for Thorpe-Ziegler cyclizations and should be optimized under appropriate laboratory safety protocols.
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Precursor Synthesis: Synthesize the linear dinitrile precursor as outlined in Steps 1 and 2 of the proposed pathway using standard literature procedures for Michael additions and malonate alkylations.
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Cyclization:
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Slowly add a solution of the linear dinitrile precursor (1.0 equivalent) in anhydrous toluene via a dropping funnel at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of ethanol, followed by water.
-
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Workup and Purification:
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Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cyclic enamine intermediate.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude intermediate in a mixture of acetic acid and 6M hydrochloric acid.
-
Heat the mixture to 60-70°C for 2-4 hours until gas evolution (CO₂) ceases.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel to obtain Ethyl cyano(1-cyanocyclopentyl)acetate.
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Synthetic Utility and Potential Transformations
The true value of Ethyl cyano(1-cyanocyclopentyl)acetate lies in its potential for elaboration into more complex molecular architectures. The distinct reactivity of its three functional groups can be exploited for selective transformations.
Caption: Potential synthetic transformations of the title compound into valuable derivatives.
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Access to Diamines: Vigorous reduction of both nitrile groups, for instance with lithium aluminum hydride (which would also reduce the ester to an alcohol), would yield a novel diamino alcohol—a scaffold rich in functionality for combinatorial library synthesis.
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Formation of Cyclic Ketones: Harsh acidic or basic hydrolysis could convert both nitrile groups into a single ketone via a Thorpe-Ziegler-like final step, unmasking a cyclopentanone core while potentially hydrolyzing the ester to a carboxylic acid.
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Synthesis of Novel Amino Acids: Selective hydrolysis of the ester followed by reduction of the nitriles could lead to unique non-proteinogenic amino acids containing a cyclopentane ring, which are valuable tools in peptide and peptidomimetic research.
Safety and Handling
Table 2: Key Safety and Handling Information
| Hazard Category | Description & Precaution | References |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Nitrile poisoning symptoms can resemble those of cyanide poisoning. | [13][14][15] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and direct contact. | [13] |
| Handling | Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. | [14][15] |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container. Keep away from strong acids, bases, and oxidizing agents. | [4][13][16] |
| Fire Hazard | Combustible liquid. Emits toxic fumes (carbon oxides, nitrogen oxides) upon combustion. Use water spray, foam, or dry chemical extinguishers. | [13][16][17] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention in all cases of exposure. | [14] |
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted after a thorough risk assessment and in accordance with institutional safety protocols.
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